3,4-Difluorobenzylmethylsulfone
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Overview
Description
3,4-Difluorobenzylmethylsulfone is an organic compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol It is characterized by the presence of two fluorine atoms attached to a benzene ring, along with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorobenzylmethylsulfone typically involves the fluorination of benzylmethylsulfone derivatives. One common method includes the use of 3,4-dichlorobenzonitrile as a starting material, which undergoes fluorination using potassium fluoride as a fluorination reagent . The reaction is catalyzed by bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, and the process involves a reducing agent and a dispersing agent to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe, with recycling of solvents and catalysts to minimize waste .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorobenzylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3,4-Difluorobenzylmethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3,4-Difluorobenzylmethylsulfone involves its interaction with specific molecular targets and pathways. For instance, sulfone derivatives are known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their antibacterial effects . The compound’s fluorine atoms enhance its reactivity and binding affinity to biological targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
3,5-Difluorobenzenesulfonamide: Another fluorinated sulfone with similar antibacterial properties.
2,4-Difluorobenzylsulfone: Shares structural similarities but differs in the position of fluorine atoms.
Uniqueness: 3,4-Difluorobenzylmethylsulfone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual fluorine atoms enhance its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,2-difluoro-4-(methylsulfonylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMGYYLMXZCVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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